molecular formula C12H15BO2 B13981454 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol

3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13981454
M. Wt: 202.06 g/mol
InChI Key: LVCQCQIBBLOQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylboronic acid with 2-bromobenzaldehyde, followed by cyclization to form the benzoxaborole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized benzoxaboroles .

Scientific Research Applications

3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in the compound forms reversible covalent bonds with active site residues of target enzymes, inhibiting their activity. This inhibition can modulate various biological pathways, particularly those involved in inflammation and cell signaling.

Comparison with Similar Compounds

    Crisaborole: A well-known benzoxaborole used as a topical treatment for atopic dermatitis.

    AN2690: Another benzoxaborole with antifungal properties.

Comparison: 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its cyclopentyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other benzoxaboroles. Its specific structure allows for distinct interactions with molecular targets, potentially leading to unique therapeutic applications.

Properties

Molecular Formula

C12H15BO2

Molecular Weight

202.06 g/mol

IUPAC Name

3-cyclopentyl-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C12H15BO2/c14-13-11-8-4-3-7-10(11)12(15-13)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2

InChI Key

LVCQCQIBBLOQFD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C(O1)C3CCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.